4-(4-Iodophenyl)-2,6-diphenylpyridine
CAS No.: 1484-71-5
Cat. No.: VC21430800
Molecular Formula: C23H16IN
Molecular Weight: 433.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1484-71-5 |
---|---|
Molecular Formula | C23H16IN |
Molecular Weight | 433.3g/mol |
IUPAC Name | 4-(4-iodophenyl)-2,6-diphenylpyridine |
Standard InChI | InChI=1S/C23H16IN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H |
Standard InChI Key | DDEWOVBHRLKZSI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)I |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)I |
Introduction
Fundamental Properties and Identification
4-(4-Iodophenyl)-2,6-diphenylpyridine is an aromatic heterocyclic compound belonging to the pyridine family. It features a central pyridine ring with two phenyl groups at positions 2 and 6, and a para-iodophenyl group at position 4. This structural arrangement confers specific physical, chemical, and electronic properties that distinguish it from other pyridine derivatives.
Physical and Chemical Properties
The compound is identified by several key parameters that facilitate its recognition and utilization in scientific research.
Table 1: Key Identification Parameters of 4-(4-Iodophenyl)-2,6-diphenylpyridine
Parameter | Value |
---|---|
CAS Number | 1484-71-5 |
Molecular Formula | C₂₃H₁₆IN |
Molecular Weight | 433.3 g/mol |
PubChem CID | 627894 |
The molecular structure consists of 23 carbon atoms, 16 hydrogen atoms, one nitrogen atom, and one iodine atom, arranged in a specific configuration that determines its chemical behavior . The presence of the iodine atom, with its relatively large atomic radius and polarizable electron cloud, significantly influences the compound's reactivity patterns and intermolecular interactions.
Structural Characteristics
The three-dimensional structure of 4-(4-Iodophenyl)-2,6-diphenylpyridine exhibits interesting conformational features that influence its physical properties and reactivity.
Conformational Analysis
By examining structurally similar compounds, we can infer certain conformational characteristics of 4-(4-Iodophenyl)-2,6-diphenylpyridine. In related compounds like 4-(4-Chlorophenyl)-2,6-diphenylpyridine, the benzene rings display a disrotatory arrangement with respect to the central pyridine ring . The angles between these aromatic rings and the pyridine core typically range from approximately 20° to 38°, with the phenyl groups at positions 2 and 6 generally forming smaller angles with the pyridine ring compared to the substituted phenyl group at position 4 .
Crystal Structure Insights
Synthesis Methods
The synthesis of 4-(4-Iodophenyl)-2,6-diphenylpyridine can be approached through several methods, drawing from established procedures for structurally similar compounds.
Cross-Coupling Reactions
One potential synthetic route involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, which has been successfully employed for related pyridine derivatives. This approach would typically involve the reaction of an appropriately substituted pyridine precursor with an iodophenyl boronic acid or boronate ester.
Direct Functionalization
Another approach might involve the direct iodination of 2,4,6-triphenylpyridine or the conversion of other halogenated derivatives (such as 4-(4-bromophenyl)-2,6-diphenylpyridine) through halogen exchange reactions. This methodology would leverage the differential reactivity of aryl halides, with the potential for selective transformations.
Applications
4-(4-Iodophenyl)-2,6-diphenylpyridine demonstrates considerable versatility in its applications across multiple scientific domains. Its unique structural features and reactivity profile make it valuable in various research and development contexts.
Materials Science Applications
The structural characteristics of 4-(4-Iodophenyl)-2,6-diphenylpyridine make it potentially valuable in materials science, particularly in applications requiring specific electronic or optical properties.
Table 2: Potential Materials Science Applications
Application Area | Potential Utility | Key Property |
---|---|---|
Organic Electronics | Building block for semiconducting materials | Extended π-conjugation |
Photovoltaics | Component in light-harvesting systems | Photoresponsive properties |
Organic Light-Emitting Diodes | Emissive or electron-transporting layer | Electronic structure |
Chemical Sensors | Recognition element for specific analytes | Halogen bonding capabilities |
The iodine substituent, with its distinctive electronic properties, could provide unique advantages in these applications compared to other halogenated derivatives.
Reactivity and Chemical Transformations
The reactivity profile of 4-(4-Iodophenyl)-2,6-diphenylpyridine is significantly influenced by the presence of the iodine atom and the electronic structure of the molecule as a whole.
Halogen Exchange Reactions
As an aryl iodide, 4-(4-Iodophenyl)-2,6-diphenylpyridine can potentially undergo halogen exchange reactions, allowing for its conversion to other halogenated derivatives or serving as a precursor for more complex transformations.
Cross-Coupling Chemistry
The carbon-iodine bond in 4-(4-Iodophenyl)-2,6-diphenylpyridine is particularly reactive toward oxidative addition with transition metal catalysts, making this compound an excellent substrate for various cross-coupling reactions. Similar compounds have been used in Suzuki-Miyaura reactions, suggesting that 4-(4-Iodophenyl)-2,6-diphenylpyridine could serve as a valuable building block for the synthesis of more complex molecular architectures.
Comparison with Related Compounds
The properties and applications of 4-(4-Iodophenyl)-2,6-diphenylpyridine can be better understood by comparing it with structurally related compounds that differ primarily in the substituent at the para position of the phenyl group at position 4.
Table 3: Comparison of 4-(4-X-phenyl)-2,6-diphenylpyridine Derivatives
This comparison reveals how systematic variation of the para substituent influences the physical, chemical, and potentially biological properties of these pyridine derivatives. The iodo derivative, with its distinctive characteristics resulting from the larger halogen atom, occupies a specific niche in this family of compounds.
Research Directions and Future Perspectives
The unique structural and electronic properties of 4-(4-Iodophenyl)-2,6-diphenylpyridine suggest several promising research directions that merit further investigation.
Synthetic Methodology Development
The development of more efficient and selective methods for the synthesis of 4-(4-Iodophenyl)-2,6-diphenylpyridine represents an important research direction. This includes the exploration of novel catalytic systems, green chemistry approaches, and one-pot procedures that could streamline access to this valuable building block.
Structure-Property Relationship Studies
Comprehensive studies correlating the structural features of 4-(4-Iodophenyl)-2,6-diphenylpyridine with its physical, chemical, and biological properties would provide valuable insights for rational design of functional materials and bioactive compounds based on this structural template.
Applications Development
The exploration of specific applications in areas such as photovoltaics, chemical sensing, and drug discovery represents a significant opportunity for translating the fundamental properties of 4-(4-Iodophenyl)-2,6-diphenylpyridine into practical technologies and therapeutic approaches.
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